NF-|EB-IN-12

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NF-|EB-IN-12 is a compound known for its inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. This pathway is crucial in regulating the immune response to infection and plays a significant role in inflammation and cancer. This compound has garnered attention for its potential therapeutic applications in treating various inflammatory diseases and cancers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NF-|EB-IN-12 typically involves multiple steps, starting with the preparation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. Common reagents used in the synthesis include organic solvents, acids, bases, and protective groups to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

NF-|EB-IN-12 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

NF-|EB-IN-12 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.

Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and cancers by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells pathway.

Industry: Utilized in the development of new pharmaceuticals and as a tool for studying the effects of nuclear factor kappa-light-chain-enhancer of activated B cells inhibition in various industrial processes.

Mechanism of Action

NF-|EB-IN-12 exerts its effects by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. This pathway involves the activation of transcription factors that regulate the expression of genes involved in immune and inflammatory responses. This compound binds to specific molecular targets within this pathway, preventing the activation of these transcription factors and thereby reducing the expression of pro-inflammatory genes.

Comparison with Similar Compounds

Similar Compounds

Mollugin Derivatives: These compounds also inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells pathway and have shown potential anti-inflammatory activity.

Glucocorticoids: These are steroid hormones that inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells pathway and are commonly used to treat inflammatory conditions.

Aspirin: A non-steroidal anti-inflammatory drug that inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells pathway and is widely used for its anti-inflammatory and analgesic properties.

Uniqueness

NF-|EB-IN-12 is unique in its specific binding affinity and selectivity for molecular targets within the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. This specificity allows for more targeted inhibition, potentially reducing side effects compared to other inhibitors.

Biological Activity

NF-|EB-IN-12 is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory responses and cellular signaling pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds designed for specific interactions with biological targets. While detailed structural information is limited, it is characterized by functional groups that facilitate its interaction with key signaling pathways, particularly those involving the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is crucial in regulating immune responses and inflammation.

The biological activity of this compound primarily involves modulation of the NF-κB signaling pathway. Upon activation, NF-κB translocates to the nucleus and initiates transcription of genes involved in inflammation and immune response. Key aspects of its mechanism include:

- Activation of IKK : this compound appears to enhance the activity of IκB kinase (IKK), which is essential for the phosphorylation and degradation of IκBα, leading to the release and activation of NF-κB .

- Cytokine Production : The compound may stimulate the production of pro-inflammatory cytokines, contributing to its role in inflammatory processes.

Case Studies and Research Findings

Several studies have investigated the effects of this compound on various biological systems. Below are some notable findings:

Biological Activity Insights

- Inflammation Modulation : this compound has been shown to promote inflammatory responses through the activation of NF-κB, which is critical in various diseases characterized by chronic inflammation.

- Potential Therapeutic Applications : Given its role in modulating immune responses, this compound may have applications in treating conditions such as autoimmune diseases or chronic inflammatory disorders.

- Antimicrobial Activity : Early pharmacological studies suggest that this compound possesses antimicrobial properties, warranting further investigation into its potential as a novel antibiotic agent.

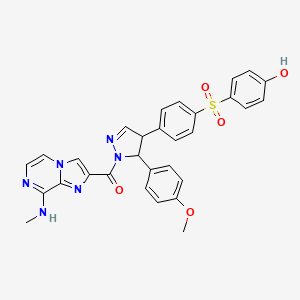

Properties

Molecular Formula |

C30H26N6O5S |

|---|---|

Molecular Weight |

582.6 g/mol |

IUPAC Name |

[4-[4-(4-hydroxyphenyl)sulfonylphenyl]-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-[8-(methylamino)imidazo[1,2-a]pyrazin-2-yl]methanone |

InChI |

InChI=1S/C30H26N6O5S/c1-31-28-29-34-26(18-35(29)16-15-32-28)30(38)36-27(20-3-9-22(41-2)10-4-20)25(17-33-36)19-5-11-23(12-6-19)42(39,40)24-13-7-21(37)8-14-24/h3-18,25,27,37H,1-2H3,(H,31,32) |

InChI Key |

UXRPSCYVEPIZJO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=CN2C1=NC(=C2)C(=O)N3C(C(C=N3)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.